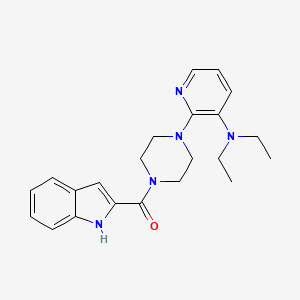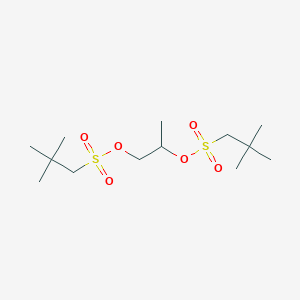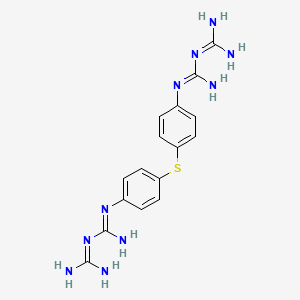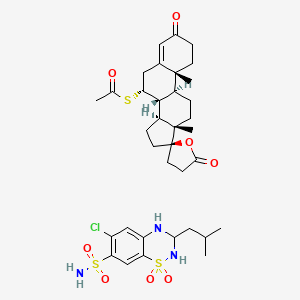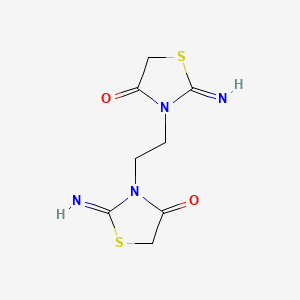
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-imino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) is a heterocyclic compound characterized by the presence of a thiazolidinone ringThe molecular formula of this compound is C8H10N4O2S2, and it has a molecular weight of 258.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) typically involves the reaction of 1,3-disubstituted thioureas with chloroacetyl chloride. This reaction proceeds efficiently in the absence of a base, yielding the desired product through a regioselective pathway . The reaction conditions are mild, often conducted at room temperature, and the process is highly efficient for both symmetrical and unsymmetrical thioureas .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up. The key factors for industrial production would include optimizing reaction conditions to ensure high yield and purity, as well as developing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s ability to interact with these enzymes makes it a potential candidate for anti-inflammatory drugs. Additionally, its interaction with DNA and proteins can lead to anticancer effects by inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
2-Imino-4-thiazolidinone: Shares a similar core structure but differs in the substitution pattern.
5-Arylidene-2-imino-4-thiazolidinone: Known for its anti-inflammatory and anticancer properties.
Uniqueness: 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-imino-) is unique due to its bis-imino substitution, which enhances its biological activity and makes it a versatile scaffold for drug development. Its ability to undergo various chemical reactions and form diverse derivatives further distinguishes it from other thiazolidinone compounds.
This compound’s multifaceted applications and unique properties make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
61531-76-8 |
|---|---|
Molecular Formula |
C8H10N4O2S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-imino-3-[2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H10N4O2S2/c9-7-11(5(13)3-15-7)1-2-12-6(14)4-16-8(12)10/h9-10H,1-4H2 |
InChI Key |
UAWVUERZHKTHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)CCN2C(=O)CSC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


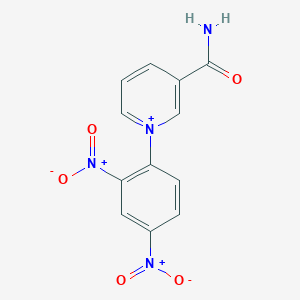
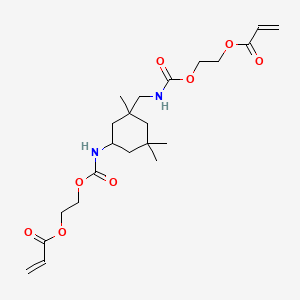

![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
